Home > Products > Screening Compounds P51392 > Ulixertinib hydrochloride
Ulixertinib hydrochloride - 1956366-10-1

Ulixertinib hydrochloride

Catalog Number: EVT-284869
CAS Number: 1956366-10-1
Molecular Formula: C21H23Cl3N4O2
Molecular Weight: 469.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ulixertinib hydrochloride, also known as BVD-523, is a potent, selective, and reversible ATP-competitive inhibitor of both ERK1 and ERK2 protein kinases. [, , , , ] It is considered a first-in-class ERK1/2 inhibitor, representing a new approach to targeting the MAPK signaling pathway in cancer. [, , , ] Ulixertinib has demonstrated preclinical activity against a range of cancer cell lines, particularly those harboring BRAF and RAS mutations. [] It effectively inhibits ERK activity, leading to decreased proliferation and enhanced caspase activity in sensitive cancer cells. []

Mechanism of Action

Ulixertinib hydrochloride primarily functions by selectively inhibiting ERK1 and ERK2 kinases, key downstream components of the RAS-RAF-MEK-ERK (MAPK) pathway. [, , ] This pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. [] In many cancer types, this pathway becomes aberrantly activated, driving uncontrolled cell growth and survival. []

Ulixertinib exhibits a unique mechanism where it inhibits the phosphorylation of downstream target substrates despite an observed increase in the phosphorylation of ERK1/2 itself. [] This phenomenon suggests a potential decoupling of ERK1/2 activation from its downstream signaling cascade. []

Studies have shown that Ulixertinib effectively targets cancers with acquired resistance to BRAF and MEK inhibitors, suggesting its potential to overcome resistance mechanisms that reactivate ERK signaling. [, ]

Applications
  • Pancreatic Cancer: Ulixertinib effectively inhibits the growth of pancreatic ductal adenocarcinoma (PDAC) cell lines in vitro and enhances the cytotoxic effect of gemcitabine. [] It also shows synergy with PI3K or HER inhibitors in suppressing PDAC cell growth both in vitro and in vivo. []
  • Neuroblastoma: Ulixertinib demonstrates significant dose-dependent inhibition of cell proliferation and colony formation in neuroblastoma cell lines, including patient-derived xenograft (PDX) cells. [] It inhibits various oncogenic and neuronal developmental pathways and promotes apoptosis in neuroblastoma cells. [] Ulixertinib also sensitizes neuroblastoma cells to doxorubicin and inhibits tumor growth in vivo. []
  • Pediatric Low-Grade Gliomas: Ulixertinib effectively inhibits MAPK pathway activity and reduces cell viability in pediatric low-grade glioma (pLGG) models, particularly those with BRAF V600E mutations. [] It exhibits synergistic anti-proliferative effects with MEK inhibitors and BH3-mimetics in vitro. [] Ulixertinib demonstrates penetration into brain tumor tissue and shows promising activity in slowing tumor growth and increasing survival in preclinical models. []
  • Solid Tumors with MAPK Mutations: Ulixertinib has shown clinical activity in patients with advanced solid tumors harboring NRAS, BRAF V600, and non-V600 BRAF mutations. [, ] It exhibits an acceptable safety profile with favorable pharmacokinetics. [, ]

Gemcitabine

Compound Description: Gemcitabine is a chemotherapy drug used to treat various types of cancer, including pancreatic cancer. It works by interfering with the growth of cancer cells. []

Relevance: Ulixertinib hydrochloride has been investigated in combination with Gemcitabine and Nab-paclitaxel as a potential treatment for metastatic pancreatic adenocarcinoma. This combination was explored due to the promising single-agent activity of Ulixertinib hydrochloride in patients with RAS-mutant cancers, a common feature in pancreatic cancer. []

Nab-paclitaxel

Compound Description: Nab-paclitaxel is a chemotherapy drug used to treat various types of cancer, including pancreatic cancer. It is a form of paclitaxel that is bound to albumin, a protein in the blood. []

Relevance: Similar to Gemcitabine, Nab-paclitaxel was combined with Ulixertinib hydrochloride in a phase Ib trial for treating metastatic pancreatic adenocarcinoma. The rationale for this combination was based on the single-agent activity of Ulixertinib hydrochloride observed in patients with RAS-mutant cancers. []

MEK Inhibitors (MEKi)

Compound Description: MEK inhibitors are a class of drugs that block the activity of MEK, a protein kinase involved in the MAPK signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell growth. [, ]

Relevance: Ulixertinib hydrochloride, an ERK1/2 inhibitor, was investigated in combination with MEK inhibitors in preclinical models of pediatric low-grade gliomas (pLGG). The combination showed strong anti-proliferative synergy in vitro, suggesting a potential therapeutic benefit in MAPK-driven pLGG. This synergy arises because both Ulixertinib hydrochloride and MEK inhibitors target different points within the same MAPK signaling pathway. []

BH3-Mimetics

Compound Description: BH3-mimetics are a class of drugs that mimic the activity of BH3-only proteins, which are key regulators of apoptosis. These drugs promote cancer cell death by activating the apoptotic pathway. []

Relevance: Ulixertinib hydrochloride was investigated in combination with BH3-mimetics in preclinical models of pediatric low-grade gliomas (pLGG). Similar to MEKi, the combination of Ulixertinib hydrochloride with BH3-mimetics showed strong anti-proliferative synergy in vitro. This synergy suggests a potential therapeutic benefit in pLGG. This synergistic effect might arise from the combined inhibition of the MAPK pathway by Ulixertinib hydrochloride and the activation of apoptosis by BH3-mimetics. []

Doxorubicin

Compound Description: Doxorubicin is a chemotherapy drug used to treat various types of cancer, including neuroblastoma. It works by interfering with the growth of cancer cells. []

Relevance: In a study on neuroblastoma, Ulixertinib hydrochloride was found to synergistically sensitize neuroblastoma cells to Doxorubicin. The combination of Ulixertinib hydrochloride with Doxorubicin led to enhanced cell death in neuroblastoma cells, suggesting a potential therapeutic benefit. []

BRAF Inhibitors

Compound Description: BRAF inhibitors are a class of drugs that block the activity of BRAF, a protein kinase involved in the MAPK signaling pathway. These drugs are used to treat cancers with specific BRAF mutations, such as melanoma. []

Relevance: Ulixertinib hydrochloride was investigated in combination with BRAF inhibitors in preclinical models of melanoma. The combination showed synergistic anti-proliferative effects, suggesting a potential therapeutic benefit in BRAF-mutant cancers. Both Ulixertinib hydrochloride and BRAF inhibitors target different components of the MAPK signaling pathway. []

Erlotinib Hydrochloride

Compound Description: Erlotinib hydrochloride is a tyrosine kinase inhibitor used to treat certain types of lung cancer. It works by blocking the activity of the epidermal growth factor receptor (EGFR). []

Properties

CAS Number

1956366-10-1

Product Name

Ulixertinib hydrochloride

IUPAC Name

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide;hydrochloride

Molecular Formula

C21H23Cl3N4O2

Molecular Weight

469.8 g/mol

InChI

InChI=1S/C21H22Cl2N4O2.ClH/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13;/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29);1H/t19-;/m1./s1

InChI Key

DKGYQCPFBWFTHM-FSRHSHDFSA-N

SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl.Cl

Solubility

Soluble in DMSO

Synonyms

BVD-523, BVD 523, BVD523, VRT752271, VRT752271, VRT 752271, Ulixertinib hydrochloride

Canonical SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl.Cl

Isomeric SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.